

Technical Support Center: Ivermectin Metabolite Identification

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Compound of Interest

Compound Name: *2,3-Dehydro-3,4-dihydro ivermectin*

Cat. No.: B8075565

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Introduction: While your query focused on the metabolite identification of "**2,3-Dehydro-3,4-dihydro ivermectin**," publicly available scientific literature extensively covers the metabolism of the parent compound, ivermectin. The following information is based on the well-documented metabolic pathways of ivermectin and is intended to serve as a comprehensive guide for researchers in this area. The methodologies and troubleshooting advice provided are likely applicable to studies of ivermectin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic reactions ivermectin undergoes?

A1: Ivermectin is extensively metabolized in the liver, primarily through oxidation reactions. The main metabolic pathways are O-demethylation and C-hydroxylation.^[1] Up to 13 different metabolites, designated M1-M13, have been identified after incubating ivermectin with human liver microsomes.^{[2][3]}

Q2: Which enzymes are responsible for ivermectin metabolism?

A2: The primary enzyme responsible for the metabolism of ivermectin is cytochrome P450 3A4 (CYP3A4).^{[1][4][5][6]} CYP3A5 also contributes to a lesser extent, particularly in the formation of the M1 metabolite.^{[1][2][4]}

Q3: What are the major metabolites of ivermectin identified in humans?

A3: In both in vitro and in vivo human studies, the major metabolites consistently identified are 3"-O-demethyl ivermectin (M1) and 4a-hydroxy ivermectin (M3).[2][3][4] Another significant metabolite, M6, is identified as 3"-O-demethyl, 4-hydroxymethyl ivermectin.[2][3] These metabolites are more polar than the parent ivermectin compound.[3]

Q4: In which biological samples can ivermectin and its metabolites be detected?

A4: Ivermectin and its metabolites can be identified in various biological matrices. In vitro studies commonly use human liver microsomes and primary human hepatocytes.[2][3] For in vivo analysis, metabolites have been successfully identified in whole blood and plasma from human volunteers.[2][3][7] The majority of ivermectin and its metabolites are excreted in the feces, with only about 1% found in the urine.[7]

Troubleshooting Guide

Q1: I am not detecting any ivermectin metabolites in my in vitro experiment with human liver microsomes. What could be the issue?

A1:

- **Missing Cofactors:** Ensure that your incubation mixture includes an NADPH-generating system, which is essential for CYP enzyme activity.
- **Inactive Enzymes:** Verify the activity of your human liver microsomes. Poor storage or handling can lead to degradation of CYP enzymes.
- **Inappropriate Incubation Time:** While metabolites can be detected after 60 minutes, consider optimizing the incubation time.
- **Analytical Sensitivity:** The concentration of metabolites might be below the limit of detection of your analytical method. Consider concentrating your sample or using a more sensitive instrument like a triple quadrupole mass spectrometer.[8]

Q2: My results for ivermectin metabolite formation are inconsistent between experiments. Why might this be happening?

A2:

- **Variability in Microsomes:** If you are using microsomes from different donors, genetic polymorphism in CYP3A4 can lead to variations in metabolic activity.[\[5\]](#) Using pooled human liver microsomes can help to average out these differences.[\[3\]](#)
- **Sample Preparation:** Ensure your extraction procedure is consistent. For plasma samples, a common method involves protein precipitation with cold acetonitrile followed by centrifugation.[\[3\]](#)
- **Pipetting Errors:** Inconsistent volumes of substrates, cofactors, or enzymes will lead to variable results.

Q3: I am observing a high degree of variability in metabolite levels when studying drug-drug interactions with ivermectin. What should I consider?

A3:

- **CYP3A4 Inhibition/Induction:** Many drugs are substrates, inhibitors, or inducers of CYP3A4. [\[1\]](#)[\[5\]](#) Co-incubation with a CYP3A4 inhibitor like ketoconazole can significantly decrease ivermectin metabolism, leading to higher parent drug concentrations.[\[9\]](#) Conversely, a CYP3A4 inducer could increase metabolite formation.
- **Competitive Inhibition:** Some compounds can competitively inhibit the metabolism of ivermectin. For example, antimalarial drugs like piperazine and mefloquine have been shown to substantially inhibit ivermectin metabolism in vitro.[\[10\]](#)

Data Presentation: Ivermectin Metabolites

Metabolite	Chemical Name	Biological Matrix	Reference
M1	3"-O-demethyl ivermectin	Human Liver Microsomes, Hepatocytes, Blood	[2] [3]
M3	4-hydroxymethyl ivermectin	Human Liver Microsomes, Hepatocytes, Blood	[2] [3]
M6	3"-O-demethyl, 4-hydroxymethyl ivermectin	Human Liver Microsomes, Hepatocytes, Blood	[2] [3]
M2	4-hydroxy-H ₂ B _{1a}	Human Liver Microsomes	[6]
M4	3"-O-desmethyl, 4-hydroxy-H ₂ B _{1a}	Human Liver Microsomes	[6]
M5	24-hydroxy-H ₂ B _{1a} monosaccharide	Human Liver Microsomes, Hepatocytes	[3] [6]

Experimental Protocols

In Vitro Metabolism of Ivermectin using Human Liver Microsomes

This protocol is a synthesized representation of methodologies described in the literature.[\[2\]](#)[\[3\]](#)[\[6\]](#)

1. Reagents and Materials:

- Ivermectin (prepared in 80% acetonitrile)
- Pooled human liver microsomes
- 0.1 M Potassium phosphate buffer (pH 7.4)

- NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (for reaction termination and extraction)
- Purified water

2. Incubation Procedure:

- In separate tubes, combine 166 µl of 0.1 M potassium phosphate buffer (pH 7.4), 2 µl of 1.0 mM ivermectin solution, and 20 µl of human liver microsomes.
- Include a negative control with no NADPH-generating system to assess non-enzymatic degradation.
- Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
- Initiate the metabolic reaction by adding the NADPH-generating system.
- Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

3. Sample Preparation for Analysis:

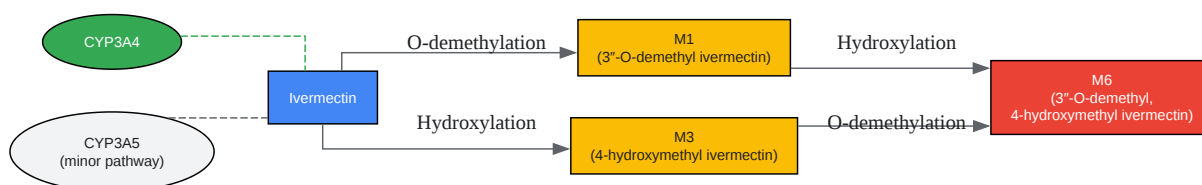
- Terminate the reaction by adding a sufficient volume of cold acetonitrile (e.g., 200 µl) to precipitate the proteins.
- Vortex the tubes for 10 minutes at room temperature.
- Centrifuge the samples at 1100g for 5 minutes at 20°C to pellet the precipitated protein.^[3]
- Carefully transfer the supernatant to a new tube for analysis.

4. Analytical Method:

- Analyze the supernatant using an ultra-high performance liquid chromatography system coupled with a high-resolution mass spectrometer (UHPLC-Q-TOF-MS) or a triple quadrupole mass spectrometer (LC-MS/MS).^{[2][3][8]}

- Use a suitable C18 column for chromatographic separation.[8]
- The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).[8]
- Monitor for the parent ivermectin compound and its expected metabolites based on their mass-to-charge ratios (m/z).

Visualization



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Caption: Major metabolic pathways of ivermectin mediated by CYP3A4 and CYP3A5.

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